molecular formula C6H4ClF2N B1585853 2-Chloro-4,6-difluoroaniline CAS No. 36556-56-6

2-Chloro-4,6-difluoroaniline

Cat. No. B1585853
CAS RN: 36556-56-6
M. Wt: 163.55 g/mol
InChI Key: DUPRZIYJXCCXQZ-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluoroaniline, also known as 2-CDA, is an organofluorine compound with a wide range of applications in organic synthesis and scientific research. It is a colorless solid with a melting point of 109-110 °C, and is soluble in polar organic solvents such as chloroform and acetone. Its chemical formula is C6H4ClF2N, and it is structurally related to aniline, with two fluorine atoms replacing two hydrogen atoms. 2-CDA has been used in various fields including drug discovery, material science, and catalysis due to its unique chemical properties.

Scientific Research Applications

Environmental Studies on PFAS Alternatives

A study identified novel polyfluorinated ether sulfonates, including 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), as alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry. These compounds were investigated for their occurrence and distribution in municipal sewage sludge across China. The research highlighted the environmental presence of such compounds and suggested a need for further investigation into their behaviors and potential adverse effects (Ruan et al., 2015).

Molecular Structure Studies

Another study explored the intramolecular halogen stabilization of silylium ions, demonstrating how fluorines from opposing difluorophenyl groups coordinate to the apical positions of a pentavalent silyl cation. This research provides insights into the molecular dynamics and structure-function relationships in halogenated compounds, showing the effects of fluorine atoms on molecular geometry and reactivity (Romanato et al., 2010).

Chemical Synthesis and Reactions

The oxidation of 2,6-difluoroaniline to nitroso-compounds using peroxybenzoic acid was investigated, highlighting a chemical pathway for transforming primary amines into nitroso derivatives. This study contributes to the understanding of organic synthesis techniques and the reactivity of halogenated anilines (Nunno et al., 1970).

Fluorinated Compounds in Pharmaceutical and Agrochemical Development

Research on the selective difluoromethylation and monofluoromethylation of organic molecules addresses the significance of introducing fluorine atoms and fluorinated moieties into compounds for pharmaceutical and agrochemical applications. This work outlines various synthetic methods for incorporating CF2H and CH2F groups, which often impart beneficial properties to the target molecules (Hu et al., 2009).

Toxicological Studies of PFAS Alternatives

A review on novel fluorinated alternatives to PFAS compounds summarized their sources, environmental distribution, and health risks. The study pointed out that alternatives such as HFPO-DA, HFPO-TA, and 6:2 Cl-PFESA have become significant pollutants, necessitating further toxicological evaluations to assess their safety and environmental impact (Wang et al., 2019).

properties

IUPAC Name

2-chloro-4,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPRZIYJXCCXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370111
Record name 2-Chloro-4,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-difluoroaniline

CAS RN

36556-56-6
Record name 2-Chloro-4,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-difluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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